molecular formula C6H14NaO5S B1408612 Sodium 2,2-diethoxyethane-1-sulfonate CAS No. 1929606-73-4

Sodium 2,2-diethoxyethane-1-sulfonate

Cat. No.: B1408612
CAS No.: 1929606-73-4
M. Wt: 221.23 g/mol
InChI Key: JQEFBUVACAVYKM-UHFFFAOYSA-N
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Description

Sodium 2,2-diethoxyethane-1-sulfonate is a sulfonate compound known for its unique chemical structure and biological activity. It is commonly used as a surfactant and emulsifier in various industrial applications, including pharmaceuticals, cosmetics, and food products. Its intriguing properties make it an ideal candidate for scientific research and industrial applications.

Scientific Research Applications

Sodium 2,2-diethoxyethane-1-sulfonate has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in biochemical assays and as a surfactant in cell culture media.

    Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.

    Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and food products as an emulsifier and surfactant.

Safety and Hazards

The safety and hazards of Sodium 2,2-diethoxyethane-1-sulfonate are not explicitly mentioned in the search results .

Future Directions

Sodium sulfinates, including Sodium 2,2-diethoxyethane-1-sulfonate, have shown promise in various applications, including the synthesis of organosulfur compounds . They have also been used in site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis . These areas could provide future directions for research and application of this compound.

Mechanism of Action

Target of Action

Sodium 2,2-diethoxyethane-1-sulfonate is a sulfonate compound that has gained significant attention in scientific research due to its unique chemical structure and biological activity. It is commonly used as a surfactant and emulsifier in various industrial applications, including pharmaceuticals, cosmetics, and food products. The primary targets of this compound are the hydrophobic compounds like oil and grease .

Mode of Action

This compound, like other surfactants, works because it is amphiphilic: partly hydrophilic (polar) and partly hydrophobic (non-polar) . Its dual nature facilitates the mixture of hydrophobic compounds (like oil and grease) with water . This interaction with its targets results in the formation of micelles, which encapsulate the hydrophobic compounds, allowing them to be washed away with water.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its surfactant properties. For instance, in hard water, which contains high levels of calcium and other ions, the effectiveness of this compound may be reduced .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium 2,2-diethoxyethane-1-sulfonate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and metabolism, while at high doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound can lead to cellular toxicity, manifesting as oxidative stress and apoptosis. Threshold effects are also observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can be metabolized by sulfonate-specific enzymes, leading to the production of sulfite and other metabolites. These metabolic pathways are essential for the compound’s biological activity and its effects on cellular metabolism. This compound can also influence the levels of key metabolites, such as ATP and NADH, by modulating enzyme activity and metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported across cell membranes by sulfonate transporters, facilitating its distribution within the cell. The compound’s localization can also be influenced by its binding to specific proteins, which can affect its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2,2-diethoxyethane-1-sulfonate, involves the reaction of sulfonic acids with sodium hydroxide. This process typically requires mild reaction conditions and readily available reagents .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,2-diethoxyethane-1-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its sulfonate group, which is highly reactive under specific conditions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium cyanide.

Major Products: The major products formed from these reactions include sulfonic acids, sulfonamides, and sulfones, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

  • Sodium methanesulfonate
  • Sodium ethanesulfonate
  • Sodium propanesulfonate

Comparison: Sodium 2,2-diethoxyethane-1-sulfonate is unique due to its diethoxyethane moiety, which imparts distinct chemical and physical properties compared to other sulfonates. This structural difference enhances its solubility and reactivity, making it more versatile in various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Sodium 2,2-diethoxyethane-1-sulfonate can be achieved through the sulfonation of 2,2-diethoxyethane with sulfur trioxide followed by neutralization with sodium hydroxide.", "Starting Materials": [ "2,2-diethoxyethane", "Sulfur trioxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Sulfonation of 2,2-diethoxyethane with sulfur trioxide in the presence of a catalyst such as sulfuric acid to form 2,2-diethoxyethane-1-sulfonic acid.", "Step 2: Neutralization of 2,2-diethoxyethane-1-sulfonic acid with sodium hydroxide to form Sodium 2,2-diethoxyethane-1-sulfonate.", "Step 3: Isolation and purification of the product by filtration and washing with water." ] }

CAS No.

1929606-73-4

Molecular Formula

C6H14NaO5S

Molecular Weight

221.23 g/mol

IUPAC Name

sodium;2,2-diethoxyethanesulfonate

InChI

InChI=1S/C6H14O5S.Na/c1-3-10-6(11-4-2)5-12(7,8)9;/h6H,3-5H2,1-2H3,(H,7,8,9);

InChI Key

JQEFBUVACAVYKM-UHFFFAOYSA-N

SMILES

CCOC(CS(=O)(=O)[O-])OCC.[Na+]

Canonical SMILES

CCOC(CS(=O)(=O)O)OCC.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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